GAT228
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAT228 involves the preparation of its precursor, GAT211, followed by the resolution of its enantiomers. The synthetic route typically includes the nitration of 2-phenyl-1H-indole to form 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale nitration reactions followed by chromatographic separation to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
GAT228 primarily undergoes allosteric modulation reactions at the CB1 receptor. It does not participate in typical organic reactions like oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include nitric acid, sulfuric acid, and various solvents like dimethyl sulfoxide (DMSO) for solubilization .
Major Products Formed
The major product formed from the synthesis of this compound is the R-(+)-enantiomer of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole .
Scientific Research Applications
GAT228 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
GAT228 acts as a positive allosteric modulator of the CB1 receptor. It binds to a distinct site on the receptor, separate from the orthosteric site, and enhances the receptor’s response to endogenous cannabinoids. This modulation leads to increased β-arrestin recruitment, cAMP inhibition, and ERK1/2 and PLCβ3 phosphorylation .
Comparison with Similar Compounds
Similar Compounds
GAT211: The racemic mixture from which GAT228 is derived.
ZCZ011: Another positive allosteric modulator of CB1 receptors.
Uniqueness of this compound
This compound is unique in its ability to act as an unbiased CB1 allosteric agonist, enhancing the therapeutic effects of endocannabinoids without causing psychoactivity or tolerance. This makes it a promising candidate for developing new therapeutic agents targeting the endocannabinoid system .
Biological Activity
GAT228 is a compound belonging to the class of cannabinoid receptor modulators, specifically targeting the cannabinoid receptor type 1 (CB1R). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Overview of this compound
This compound is characterized as an enantiomerically pure compound, specifically the R-(+)-enantiomer of a series of 2-phenylindole derivatives. It functions primarily as a positive allosteric modulator (PAM) and allosteric agonist at CB1R, differentiating itself from its counterpart GAT229, which exhibits distinct pharmacological properties.
Allosteric Modulation
This compound's mechanism involves binding to allosteric sites on the CB1 receptor, which enhances the receptor's response to orthosteric ligands like CP55940. This interaction promotes a conformational change in the receptor, facilitating increased G protein dissociation and downstream signaling. The binding site for this compound has been identified as an intracellular exosite (TMH1–2–4), which allows it to act both as a PAM and an allosteric agonist .
In Vitro Studies
In vitro studies have demonstrated that this compound enhances CP55940-induced G protein dissociation at specific mutant receptors, indicating its role in positive allosteric modulation. Notably, at concentrations of 10 μM, this compound significantly increased G protein dissociation at certain receptor mutants (e.g., F408A, Y172A), while showing no effect on others .
In Vivo Studies
In vivo evaluations have highlighted this compound's analgesic properties. For instance, in a corneal pain model using capsaicin stimulation, this compound demonstrated significant anti-nociceptive effects at higher concentrations (1% and 2%), unlike its enantiomer GAT229 . This suggests that this compound may have therapeutic applications in pain management through its action on CB1 receptors.
Case Study 1: Pain Management
A study assessed the efficacy of this compound in reducing corneal pain in mice. When administered at concentrations of 1% and 2%, this compound significantly reduced pain scores compared to vehicle-treated groups (p < 0.0001). This effect was mediated through CB1 receptor activation, as indicated by the blockade of pain relief with the CB1 antagonist AM251 .
Case Study 2: Neuropathic Pain
Another investigation focused on neuropathic pain models where this compound was tested in combination with Δ8-THC. The results indicated that while GAT229 potentiated the effects of Δ8-THC, this compound exhibited direct analgesic properties independent of Δ8-THC, further supporting its potential as a standalone therapeutic agent .
Comparative Analysis of Biological Activity
Research Findings
Recent studies emphasize the importance of understanding ligand-receptor interactions for developing effective therapeutics targeting CB1R. The unique binding characteristics and biological activities of this compound suggest it may offer advantages over traditional orthosteric agonists by minimizing side effects associated with direct receptor activation .
Properties
IUPAC Name |
3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.